molecular formula C20H17ClN6O2 B2704173 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide CAS No. 2034323-38-9

3-(2-chlorophenyl)-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide

カタログ番号: B2704173
CAS番号: 2034323-38-9
分子量: 408.85
InChIキー: NVXYGGYZOCEMRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(2-chlorophenyl)-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide is a sophisticated chemical compound offered for research and development purposes. This complex molecule is a carboxamide derivative, built from a 3-(2-chlorophenyl)-5-methylisoxazole moiety linked to a (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol)methyl group. The integration of these distinct heterocyclic systems—isoxazole and pyrazole—along with the pyrazine ring, makes it a compound of significant interest in medicinal chemistry and drug discovery. Heterocycles like isoxazoles and pyrazoles are frequently explored as core scaffolds in pharmaceuticals due to their versatile biological activities and ability to participate in key molecular interactions. The structural features of this compound, particularly the chlorophenyl group and the nitrogen-rich pyrazine unit, suggest potential for investigation as a protein kinase inhibitor or a modulator of various enzymatic pathways. Its primary research value lies in its use as a key intermediate or target molecule for synthesizing novel therapeutic agents, probing biochemical mechanisms, and conducting structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans.

特性

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-12-18(19(26-29-12)14-5-3-4-6-15(14)21)20(28)24-10-13-9-16(25-27(13)2)17-11-22-7-8-23-17/h3-9,11H,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXYGGYZOCEMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC(=NN3C)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing insights from various studies.

Synthesis

The synthesis of the compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the isoxazole ring followed by the introduction of the chlorophenyl and pyrazole substituents. Such derivatives are often synthesized to enhance biological activity and selectivity against cancer cell lines.

Anticancer Activity

Recent studies have evaluated the anticancer properties of isoxazole derivatives, including our compound of interest. The biological activity was assessed using various cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (breast)39.80Induces apoptosis
HeLa (cervical)15.48Cell cycle arrest (G2/M phase)
Hep3B (liver)23.00Reduces α-fetoprotein secretion

The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15.48 µg/mL, indicating its potential as an effective anticancer agent. In contrast, it showed lower efficacy against MCF-7 cells .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound shifts cancer cells towards apoptosis rather than necrosis, significantly reducing cell viability in treated cultures.
  • Cell Cycle Arrest : Analysis revealed that the compound induces G2/M phase cell cycle arrest, which is crucial for halting cancer cell proliferation.
  • Reduction of Tumor Markers : It effectively decreased the secretion of alpha-fetoprotein in Hep3B cells, suggesting a potential role in tumor marker modulation .

Case Studies

Several case studies have highlighted the efficacy of similar isoxazole derivatives in cancer treatment:

  • Study on Isoxazole Derivatives : A series of isoxazole-carboxamide derivatives were synthesized and tested for their cytotoxic activity against multiple cancer cell lines. Notably, compounds similar to our target showed promising results with IC50 values indicating significant anticancer potential .
  • Pyrazole-Based Compounds : Research on pyrazole-containing compounds has shown that they exhibit anti-inflammatory and anticancer properties, supporting the hypothesis that our compound may share similar beneficial effects due to its structural components .

科学的研究の応用

Medicinal Applications

The compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have highlighted the potential of isoxazole derivatives in cancer therapy. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Neurological Effects

Some isoxazole derivatives have been explored for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy of compounds related to 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole:

StudyFocusFindings
Zhan et al. (2020)Anticancer ActivityDemonstrated significant tumor growth inhibition in EBC-1 xenograft mice models at doses of 25 mg/kg.
Yang and Bao (2020)Antimicrobial ActivityReported improved bactericidal activity against phytopathogenic bacteria with certain isoxazole derivatives showing MIC values comparable to standard antibiotics.
Egile et al. (2020)Kinase InhibitionIdentified a triazole derivative that inhibited MET kinase activity with IC50 values significantly lower than standard treatments, indicating potential for targeted cancer therapy.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups

The compound’s uniqueness lies in its hybrid architecture:

  • Isoxazole core: Known for metabolic stability and hydrogen-bonding capacity.
  • 2-Chlorophenyl group : Enhances lipophilicity and influences target binding.
  • Pyrazine-substituted pyrazole : May improve solubility or modulate electronic properties.
Comparative Analysis of Analogous Compounds
Compound Name / ID Core Structure Key Substituents Potential Applications Evidence Source
Target Compound Isoxazole 3-(2-chlorophenyl), 5-methyl, pyrazine-pyrazole-methylamide Kinase inhibition (hypothetical) N/A
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide Pyrazole 4-(2-chlorobenzyloxy)phenyl, pyridine-hydrazide Anticancer (hypothetical)
3-(2,4-Dichlorophenyl)-N′-(2-oxo-2H-indol-3-yl)-1H-pyrazole-5-carbohydrazide Pyrazole 3-(2,4-dichlorophenyl), indole-hydrazide Antimicrobial
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-chlorophenyl, cyano, chloroacetamide Herbicide intermediate

Key Observations :

Pyrazole vs. Isoxazole Cores : Pyrazole derivatives (e.g., ) often exhibit hydrogen-bonding interactions via NH groups, whereas the isoxazole core in the target compound lacks NH but offers oxygen-based polarity. This may affect metabolic stability or target selectivity.

Chlorophenyl Substitution : The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl () or 2,4-dichlorophenyl () analogs. Ortho-substitution may sterically hinder binding compared to para-substituted derivatives.

Pyrazine vs.

Hypothetical Research Findings Based on Structural Analogues

Physicochemical Properties
  • Lipophilicity (logP) : The pyrazine group may lower logP compared to pyridine (), improving aqueous solubility.

Q & A

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)isoxazole-4-carboxamide?

The synthesis of this compound involves multi-step protocols, including condensation of isoxazole and pyrazole precursors. For example, describes a general procedure for pyrazole-thiol derivatives using K2_2CO3_3 in DMF with alkyl halides, which could be adapted for coupling reactions with chlorophenyl and pyrazinyl moieties. Key steps include:

  • Cyclization using POCl3_3 at elevated temperatures (120°C) to form heterocyclic cores .
  • Substitution reactions to introduce methyl and pyrazine groups at specific positions.
  • Purification via column chromatography or recrystallization to ensure high yield and purity.

Q. How can the compound’s structure be validated post-synthesis?

A combination of analytical techniques is critical:

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • NMR spectroscopy (e.g., 1^1H and 13^13C) to confirm substituent positions, particularly for distinguishing pyrazole and isoxazole protons.
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
  • IR spectroscopy to identify functional groups like carboxamide (C=O stretch ~1650 cm1^{-1}) .

Q. What computational tools are suitable for modeling the compound’s electronic properties?

Multiwfn software enables wavefunction analysis, including:

  • Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic regions.
  • Electron localization function (ELF) to study bonding interactions .
  • Density-of-states (DOS) calculations to correlate electronic structure with reactivity.

Advanced Research Questions

Q. How can synthesis yield be optimized for complex intermediates?

Use Design of Experiments (DoE) methodologies to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). highlights flow chemistry approaches for optimizing diazomethane synthesis, which can be adapted for continuous-flow reactions to improve reproducibility and scalability . Statistical modeling (e.g., response surface methodology) can minimize trial-and-error experimentation.

Q. How to resolve contradictions in pharmacological activity data?

If in vitro assays (e.g., enzyme inhibition) conflict with in vivo results:

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .
  • Target engagement studies : Use radiolabeled analogs or surface plasmon resonance (SPR) to measure binding affinity directly.
  • Structural docking : Compare binding poses in different protein conformations using software like AutoDock or Schrödinger .

Q. What advanced computational methods can predict the compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations to study protein-ligand stability over time (e.g., GROMACS or AMBER).
  • Quantum mechanics/molecular mechanics (QM/MM) to model enzymatic reactions involving the compound’s carboxamide group .
  • Machine learning models trained on structural analogs to predict off-target effects or toxicity.

Q. How to analyze crystallographic data with evidence of twinning or disorder?

SHELXL’s TWIN/BASF commands refine twinned structures by optimizing scale factors and orientation matrices. For disordered regions:

  • PART commands split occupancy for overlapping atoms.
  • SIMU/SADI restraints maintain reasonable geometry during refinement .
    ORTEP-3 can visualize disorder and validate refinement outcomes via thermal ellipsoid plots .

Q. What strategies mitigate side reactions during functional group modifications?

  • Protecting groups : Temporarily block reactive sites (e.g., pyrazine nitrogen) using Boc or Fmoc groups during synthesis .
  • Low-temperature kinetics : Slow down competing pathways (e.g., SN1 vs. SN2 mechanisms) by cooling reaction mixtures.
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

  • Re-optimize force fields : Adjust parameters (e.g., partial charges, van der Waals radii) to better match experimental data.
  • Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in docking simulations to account for solvation .
  • Conformational sampling : Use enhanced sampling techniques (e.g., metadynamics) to explore understudied protein-ligand conformations.

Q. What if crystallographic data conflicts with NMR-derived structural models?

  • Cross-validate with DFT calculations : Compare theoretical NMR chemical shifts (e.g., using Gaussian) with experimental data to identify errors in crystallographic refinement .
  • Check for dynamic effects : NMR captures time-averaged conformations, while crystallography provides static snapshots. MD simulations can bridge this gap .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; ORTEP-3 for visualization .
  • Computational chemistry : Multiwfn for wavefunction analysis ; AutoDock for docking studies .
  • Synthesis optimization : DoE frameworks for reaction scalability .

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